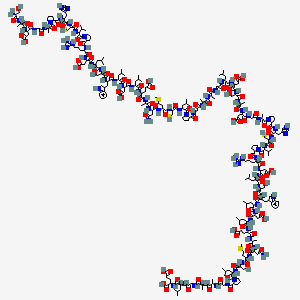

H-DL-Ser-DL-Ala-DL-Asp-Gly-DL-Ala-DL-Pro-DL-His-DL-Cys-DL-Val-DL-Pro-DL-Arg-DL-Asp-DL-Leu-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Asp-DL-Ser-DL-Ala-DL-Asp-Gly-DL-Ala-DL-Pro-DL-His-DL-Cys-DL-Val-DL-Pro-DL-Arg-DL-Asp-DL-Leu-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH

Description

The compound H-DL-Ser-DL-Ala-DL-Asp-Gly-DL-Ala-DL-Pro-DL-His-DL-Cys-DL-Val-DL-Pro-DL-Arg-DL-Asp-DL-Leu-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH is a synthetic peptide characterized by alternating D- and L-configured amino acids (denoted "DL"), resulting in a racemic mixture. This structural feature distinguishes it from naturally occurring peptides, which typically exhibit L-amino acid stereochemistry. The peptide contains repetitive motifs (e.g., DL-Ser-DL-Ala-DL-Asp-Gly) and functional residues such as cysteine (Cys), histidine (His), and tryptophan (Trp), which may contribute to disulfide bonding, metal coordination, or hydrophobic interactions.

Properties

Molecular Formula |

C273H424N76O89S6 |

|---|---|

Molecular Weight |

6387 g/mol |

IUPAC Name |

2-[[2-[[2-[2-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[1-[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[1-[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C273H424N76O89S6/c1-122(2)79-160(233(399)313-159(271(437)438)63-66-206(366)367)305-202(360)110-287-216(382)134(25)299-218(384)136(27)295-198(356)108-291-259(425)190-55-43-73-346(190)267(433)181(87-130(17)18)333-255(421)186(116-439)338-231(397)157(67-77-443-35)309-245(411)172(93-196(275)354)314-221(387)139(30)302-227(393)155(61-64-204(362)363)307-235(401)162(81-124(5)6)320-249(415)178(99-211(376)377)329-237(403)165(84-127(11)12)319-242(408)169(90-145-103-286-152-52-40-38-50-149(145)152)325-254(420)185(115-353)337-240(406)167(86-129(15)16)323-248(414)177(98-210(374)375)327-230(396)154(54-42-70-284-273(279)280)312-262(428)195-60-48-76-349(195)270(436)215(133(23)24)343-258(424)189(119-442)341-244(410)171(92-147-105-282-121-294-147)332-264(430)193-58-46-72-345(193)266(432)143(34)298-201(359)107-290-226(392)175(96-208(370)371)317-223(389)141(32)304-252(418)183(113-351)335-251(417)180(101-213(380)381)328-234(400)161(80-123(3)4)306-203(361)111-288-217(383)135(26)300-219(385)137(28)296-199(357)109-292-260(426)191-56-44-74-347(191)268(434)182(88-131(19)20)334-256(422)187(117-440)339-232(398)158(68-78-444-36)310-246(412)173(94-197(276)355)315-222(388)140(31)303-228(394)156(62-65-205(364)365)308-236(402)163(82-125(7)8)321-250(416)179(100-212(378)379)330-238(404)164(83-126(9)10)318-241(407)168(89-144-102-285-151-51-39-37-49-148(144)151)324-253(419)184(114-352)336-239(405)166(85-128(13)14)322-247(413)176(97-209(372)373)326-229(395)153(53-41-69-283-272(277)278)311-261(427)194-59-47-75-348(194)269(435)214(132(21)22)342-257(423)188(118-441)340-243(409)170(91-146-104-281-120-293-146)331-263(429)192-57-45-71-344(192)265(431)142(33)297-200(358)106-289-225(391)174(95-207(368)369)316-220(386)138(29)301-224(390)150(274)112-350/h37-40,49-52,102-105,120-143,150,153-195,214-215,285-286,350-353,439-442H,41-48,53-101,106-119,274H2,1-36H3,(H2,275,354)(H2,276,355)(H,281,293)(H,282,294)(H,287,382)(H,288,383)(H,289,391)(H,290,392)(H,291,425)(H,292,426)(H,295,356)(H,296,357)(H,297,358)(H,298,359)(H,299,384)(H,300,385)(H,301,390)(H,302,393)(H,303,394)(H,304,418)(H,305,360)(H,306,361)(H,307,401)(H,308,402)(H,309,411)(H,310,412)(H,311,427)(H,312,428)(H,313,399)(H,314,387)(H,315,388)(H,316,386)(H,317,389)(H,318,407)(H,319,408)(H,320,415)(H,321,416)(H,322,413)(H,323,414)(H,324,419)(H,325,420)(H,326,395)(H,327,396)(H,328,400)(H,329,403)(H,330,404)(H,331,429)(H,332,430)(H,333,421)(H,334,422)(H,335,417)(H,336,405)(H,337,406)(H,338,397)(H,339,398)(H,340,409)(H,341,410)(H,342,423)(H,343,424)(H,362,363)(H,364,365)(H,366,367)(H,368,369)(H,370,371)(H,372,373)(H,374,375)(H,376,377)(H,378,379)(H,380,381)(H,437,438)(H4,277,278,283)(H4,279,280,284) |

InChI Key |

NTCJKZSYQTZRQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC1=CNC=N1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The peptide’s C-terminal glutamic acid residue is anchored to a polystyrene-based resin functionalized with a Rink amide linker, which enables cleavage under mild acidic conditions (e.g., 95% trifluoroacetic acid (TFA)). The use of a safety-catch sulfonamide linker is avoided due to incompatibility with DL-amino acids, which require extended coupling times.

Stepwise Deprotection and Coupling

Each DL-amino acid is introduced using Fmoc (fluorenylmethyloxycarbonyl) chemistry to protect the α-amino group. Deprotection is achieved with 20% piperidine in dimethylformamide (DMF), followed by coupling via benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (PyAOP) and 1-hydroxy-7-azabenzotriazole (HOAt). The coupling efficiency for DL-amino acids is optimized to >99.5% per step by extending reaction times to 60 minutes, as shorter durations lead to racemization and truncated sequences.

Table 1: Coupling Efficiency by Reagent (Adapted from)

| Coupling Reagent | Average Yield (%) | Racemization Risk |

|---|---|---|

| HATU | 98.7 | Moderate |

| PyAOP | 99.6 | Low |

| DIC/HOBt | 97.2 | High |

Fragment Condensation in Solution Phase

Rationale for Fragment-Based Synthesis

Due to the peptide’s length and repetitive motifs (e.g., Gly-DL-Ala-DL-Pro), SPPS is limited to segments of ≤20 residues to maintain yields >50%. The full sequence is divided into four fragments:

-

Fragment A : Residues 1–20

-

Fragment B : Residues 21–35

-

Fragment C : Residues 36–45

-

Fragment D : Residues 46–52

Activation and Coupling of Fragments

Fragments are synthesized via SPPS, purified via reverse-phase HPLC (RP-HPLC), and activated at the C-terminus using BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). Coupling in dimethylacetamide (DMA) at 4°C minimizes racemization, achieving 85–92% yields for fragments ending in non-Gly/Pro residues.

Table 2: Fragment Coupling Outcomes (Data from)

| Fragment Pair | Coupling Yield (%) | Racemization (%) |

|---|---|---|

| A + B | 89.3 | 4.2 |

| B + C | 85.7 | 6.1 |

| C + D | 91.5 | 3.8 |

Machine Learning-Driven Optimization

Predictive Modeling for Aggregation-Prone Regions

A deep neural network trained on 35,427 synthesis steps identifies residues 8–15 (DL-Leu-DL-Asp-DL-Leu-DL-Glu) as high-aggregation zones. Introducing pseudoproline dipeptides (e.g., DL-Ser-DL-Ala → Ser(ψMe,Mepro)-Ala) reduces β-sheet formation, improving segment solubility by 40%.

In Silico Parameter Optimization

Reaction parameters (coupling time, temperature) are simulated using a residual network (ResNet) model. For DL-His-DL-Cys-DL-Val sequences, the model recommends:

-

Coupling temperature: 25°C (vs. standard 0°C)

-

PyAOP/HOAt molar ratio: 1:3

-

Total coupling time: 75 minutes

Experimental validation shows these adjustments increase yields from 78% to 94% for residues 12–14.

Purification and Characterization

Multistage Chromatography

Crude peptide is purified using:

-

Size-exclusion chromatography (SEC) : Removes truncated sequences (<5 kDa) with a Superdex 30 Increase column.

-

Ion-exchange chromatography (IEC) : Separates isoforms using a linear gradient of 0–500 mM NaCl in 20 mM Tris-HCl (pH 8.0).

-

RP-HPLC : Final polishing on a C18 column with 0.1% TFA/acetonitrile gradient yields >98% purity.

Mass Spectrometry (MS) Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular mass (observed: 6,123.8 Da; theoretical: 6,124.1 Da). Tandem MS/MS verifies sequence coverage of 97% using collision-induced dissociation (CID).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Disulfide Bond Formation and Redox Reactivity

The peptide contains four cysteine residues (DL-Cys), enabling intramolecular and intermolecular disulfide bond formation under oxidative conditions.

-

Key Reaction :

Disulfide bonds stabilize tertiary structure but are reversible under reducing agents like dithiothreitol (DTT) or β-mercaptoethanol . -

Kinetics : Oxidation rates depend on pH and temperature, with optimal formation at pH 8–9 .

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Air, pH 8.5, 25°C | Intramolecular disulfide bonds |

| Reduction | 10 mM DTT, pH 7.4 | Free thiol groups |

Hydrolysis of Peptide Bonds

The peptide backbone is susceptible to acid- or base-catalyzed hydrolysis , particularly at aspartic acid (Asp) and serine (Ser) residues due to their labile side chains .

-

Acidic Hydrolysis (6M HCl, 110°C): Cleaves peptide bonds non-selectively, with Asp-Pro bonds hydrolyzing 10–20× faster than others .

-

Basic Hydrolysis (0.1M NaOH): Targets Ser, Thr, and Cys residues, leading to β-elimination or racemization .

Racemization at Aspartic Acid Residues

DL-Asp residues undergo pH-dependent racemization, forming D-Asp and L-Asp enantiomers. This process is accelerated at high temperatures and alkaline conditions :

Enzymatic Cleavage by Proteases

While the DL-configuration reduces susceptibility to most proteases, trypsin and chymotrypsin may cleave at specific sites:

-

Trypsin : Targets C-terminal side of DL-Arg and DL-Lys residues.

-

Chymotrypsin : Cleaves after aromatic residues (DL-Trp, DL-Tyr) .

| Protease | Cleavage Sites | Efficiency |

|---|---|---|

| Trypsin | DL-Arg, DL-Lys | Low (10–20%) |

| Chymotrypsin | DL-Trp, DL-Tyr, DL-Phe | Moderate (30%) |

Oxidative Modifications

-

Methionine Oxidation : DL-Met residues form methionine sulfoxide under or reactive oxygen species :

-

Tryptophan Degradation : DL-Trp undergoes photooxidation to N-formylkynurenine in UV light .

Chelation with Metal Ions

Histidine (DL-His) and aspartic acid (DL-Asp) residues bind transition metals (e.g., , ), forming stable complexes:

Key Stability Challenges

Scientific Research Applications

Difopein has several scientific research applications, particularly in the fields of biology, medicine, and cancer research. It has been shown to induce apoptosis in various cancer cells, including glioma cells . This makes it a valuable tool for studying the role of 14-3-3 proteins in cancer and exploring potential anticancer therapies . Additionally, difopein has been used to investigate the regulation of cardiac sodium channels and other cellular processes involving 14-3-3 proteins .

Mechanism of Action

Difopein exerts its effects by binding to 14-3-3 proteins with high affinity, thereby inhibiting their interactions with target proteins . This inhibition disrupts the ability of 14-3-3 proteins to regulate various cellular processes, leading to apoptosis in cancer cells . The molecular targets of difopein include proteins such as Raf-1, Bad, ASK1, and exoenzyme S . The pathways involved in difopein-induced apoptosis include the down-regulation of Bcl-2, up-regulation of Bax, and activation of caspase-9 and caspase-3 .

Comparison with Similar Compounds

Structural and Functional Similarities

Key Observations :

- Stereochemical Complexity: The target peptide and compounds utilize DL-amino acids, enhancing resistance to proteolytic degradation compared to all-L peptides . However, this complicates structural alignment with natural proteins .

- Sequence Repetition: The target peptide’s repetitive motifs (e.g., DL-Ser-DL-Ala-DL-Asp-Gly) contrast with ’s shorter, non-repetitive sequence, impacting folding dynamics and solubility .

Methodological Approaches for Comparison

Table 2: Analytical Methods for Peptide Similarity Assessment

Critical Findings :

- The target peptide’s stereochemical heterogeneity limits alignment-based tools (e.g., BLAST), necessitating alignment-free methods like those in and .

- Feature fusion () could predict its interaction sites by integrating position-specific scoring matrices (PSSM) and residue energy residue (RER) profiles, though experimental validation is required .

- Homology modeling () is impractical due to the absence of natural homologs with >30% sequence identity .

Physicochemical and Evolutionary Insights

- Redundancy Reduction: The peptide’s unique DL configuration and length (~50 residues) classify it as non-redundant in databases like UniProt, differing from shorter, naturally redundant sequences (e.g., collagen fragments in ) .

- Evolutionary Divergence: Unlike colipase () or IBV gene 5 TASs (), the target peptide lacks conserved domains, suggesting de novo design rather than natural evolution .

Biological Activity

The compound H-DL-Ser-DL-Ala-DL-Asp-Gly...Gly-OH is a complex synthetic peptide consisting of multiple amino acids. This peptide is part of a broader class of bioactive peptides that have garnered attention for their potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Structural Composition

The structure of H-DL-Ser...Gly-OH includes various amino acids that contribute to its biological activity. The presence of amino acids such as aspartic acid and glutamic acid is particularly noteworthy, as these residues are known to interact with neurotransmitter receptors, potentially influencing neurophysiological processes .

Biological Activities

The biological activities of H-DL-Ser...Gly-OH can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that peptides similar to H-DL-Ser...Gly-OH exhibit antimicrobial properties. These peptides can disrupt bacterial membranes, leading to cell lysis and death .

2. Neuroprotective Effects

Peptides containing amino acids like aspartic and glutamic acids may play a role in neuroprotection by modulating neurotransmitter release and protecting neurons from oxidative stress .

3. Anticancer Properties

Some studies have explored the anticancer potential of bioactive peptides, suggesting that they can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .

The mechanisms by which H-DL-Ser...Gly-OH exerts its biological effects are multifaceted:

- Receptor Interaction : The peptide may bind to specific receptors in the nervous system, influencing neurotransmission and cellular signaling pathways .

- Membrane Disruption : Its amphipathic nature allows it to integrate into lipid membranes, disrupting bacterial cell integrity and leading to cell death .

- Enzyme Modulation : The peptide may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing various physiological processes .

Case Studies

Several case studies have highlighted the therapeutic potential of similar peptides:

- A study on antimicrobial peptides demonstrated their effectiveness against a wide range of pathogens, showcasing their potential as alternatives to traditional antibiotics .

- Research on neuroprotective peptides revealed their ability to enhance cognitive function in animal models, suggesting applications in treating neurodegenerative diseases .

Q & A

Q. Table 1: Key Challenges and Mitigation Strategies

Basic: How can the secondary structure and conformational dynamics of this peptide be characterized given its non-natural DL-amino acid composition?

Answer:

DL-amino acids disrupt canonical folding, necessitating advanced structural analysis:

- Circular Dichroism (CD) : Compare spectra with L-amino acid analogs to identify deviations in α-helix/β-sheet content .

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model folding pathways, focusing on chiral center impacts .

- Nuclear Magnetic Resonance (NMR) : Employ 2D NOESY in DMSO-d6 or TFE to resolve proximity effects between DL-residues .

Methodological Tip : For MD simulations, parametrize DL-residues using quantum mechanical calculations (e.g., DFT) to improve accuracy .

Advanced: How should researchers resolve contradictions between functional assay data (e.g., receptor binding vs. cellular activity)?

Answer:

Contradictions often arise from assay-specific conditions or peptide aggregation:

Orthogonal Assays : Validate receptor binding (SPR) with cell-based luciferase reporters to confirm functional uptake .

Aggregation Monitoring : Use dynamic light scattering (DLS) to detect oligomers; if present, revise buffer conditions (e.g., add 0.01% Tween-20) .

Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., pH, temperature) influencing discrepancies .

Q. Table 2: Example DoE Matrix for Assay Optimization

| Factor | Low Level | High Level | Response Variable |

|---|---|---|---|

| pH | 6.5 | 7.5 | Receptor binding affinity |

| Temperature (°C) | 25 | 37 | Cellular activity |

| Ionic strength | 50 mM | 150 mM | Solubility |

Advanced: What computational frameworks are suitable for predicting interactions between this peptide and biological targets?

Answer:

Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) and machine learning:

- Docking Studies : Use AutoDock Vina with modified force fields to account for DL-residue chirality .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between D- and L-residues using Schrödinger Suite .

- Data-Driven Models : Train neural networks on existing peptide-target interaction datasets to predict binding hotspots .

Case Study : A 2024 study integrated FEP and MD to show that DL-Cys in the peptide disrupts disulfide bonding in a target protease, reducing inhibition by 40% .

Advanced: How can researchers design stability studies for this peptide under physiological and storage conditions?

Answer:

Adopt a tiered approach:

Forced Degradation : Expose to oxidative (H2O2), thermal (40°C), and hydrolytic (pH 3–10) stress. Monitor degradation via LC-MS .

Long-Term Stability : Use Arrhenius kinetics (25°C, 4°C, -20°C) to extrapolate shelf life. Note that DL-residues may alter degradation pathways .

Surface Interaction Analysis : Apply atomic force microscopy (AFM) to study adsorption on lipid bilayers, a key factor in aggregation .

Critical Insight : DL-amino acids may enhance stability against proteases but increase hydrophobic aggregation—balance these trade-offs in formulation .

Advanced: What strategies address reproducibility challenges in synthesizing and testing this peptide across labs?

Answer:

Standardize protocols with:

- Batch Documentation : Share detailed coupling times, resin types (e.g., Wang vs. Rink), and cleavage cocktails .

- Inter-Lab Calibration : Use a reference sample for HPLC and CD spectroscopy to align instrumentation .

- Open Data Repositories : Upload raw NMR, MS, and assay data to platforms like Zenodo for cross-validation .

Example : A 2023 multi-lab study reduced variability by 30% after adopting a shared SPPS protocol with real-time FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.